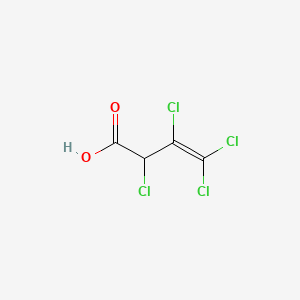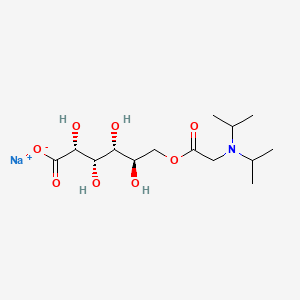
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-methanol
- 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-ethanol
Uniqueness
Compared to similar compounds, 6-Fluoro-2-trifluoromethyl-9-hydroxythioxanthene-9-propan-1-ol exhibits unique properties due to the presence of the propanol group
Propriétés
Numéro CAS |
85721-03-5 |
|---|---|
Formule moléculaire |
C17H14F4O2S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
6-fluoro-9-(1-hydroxypropyl)-2-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H14F4O2S/c1-2-15(22)16(23)11-5-4-10(18)8-14(11)24-13-6-3-9(7-12(13)16)17(19,20)21/h3-8,15,22-23H,2H2,1H3 |
Clé InChI |
JIAFYYGTUJLHKO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


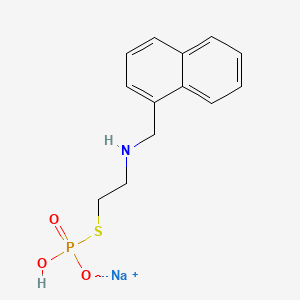
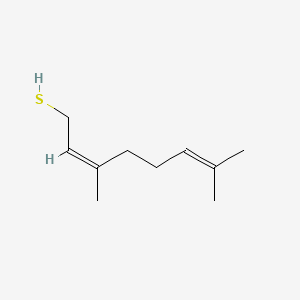

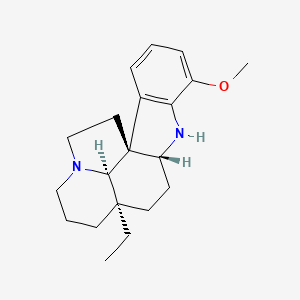
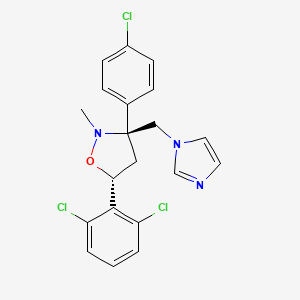


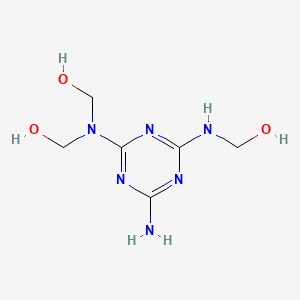
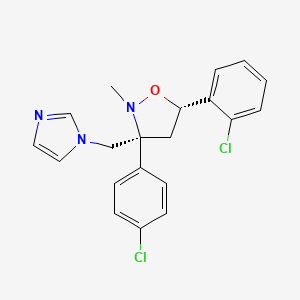
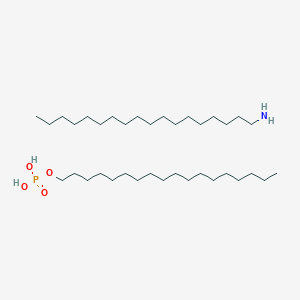
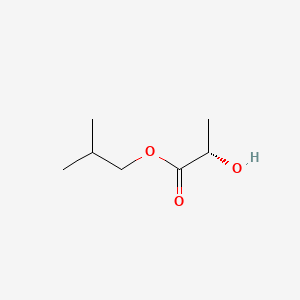
![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
